5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both pyrrole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of pyrrole-2-carbaldehyde with thiazolidine-2-thione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as piperidine in a solvent like methanol . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: Another compound containing pyrrole moieties, used in similar research applications.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base ligand with antimicrobial properties.
Uniqueness
5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its combination of pyrrole and thiazolidinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2OS2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
(5E)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+ |
InChI Key |
RRJVVJRJMYKPGH-GQCTYLIASA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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